![molecular formula C23H21ClN6O3S B2888613 N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-64-7](/img/structure/B2888613.png)

N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

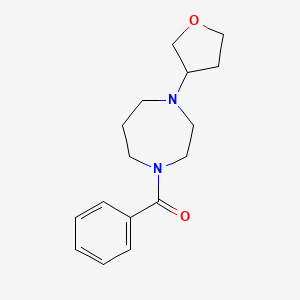

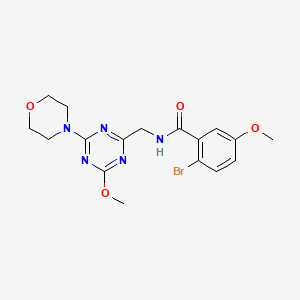

The compound appears to contain several functional groups and structural motifs common in medicinal chemistry, including a 1,2,4-triazole ring, a pyridazine ring, an amide group, a thioether group, and a methoxybenzamide group . These groups are often found in biologically active compounds and could potentially interact with various biological targets.

Molecular Structure Analysis

The compound’s structure includes several aromatic rings (1,2,4-triazole, pyridazine, and phenyl groups), which could participate in pi-pi stacking interactions. The presence of polar groups like amide and ether could allow for hydrogen bonding .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of polar groups could increase its solubility in polar solvents, while the aromatic rings could increase its lipophilicity .Aplicaciones Científicas De Investigación

Antioxidant Potential

Research has demonstrated the antioxidant properties of compounds related to N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide. For instance, a study by Shakir, Ali, and Hussain (2017) synthesized a compound involving a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine moiety and found significant antioxidant ability in DPPH and FRAP assays, surpassing even ascorbic acid in some instances (Shakir, Ali, & Hussain, 2017).

Antimicrobial Activities

Another area of research is the antimicrobial properties of triazole derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to exhibit good to moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer and Antimicrobial Evaluation

A study by Bhuiyan et al. (2006) focused on the synthesis of thienopyrimidine derivatives, including [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives. These compounds showed pronounced antimicrobial activity (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Abu Naser, 2006).

Synthesis and Biological Activity

The synthesis and biological activities of various compounds related to this compound have been extensively studied. Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020).

Mecanismo De Acción

Target of Action

It is known that triazole compounds, which are a key structural component of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it’s likely that multiple pathways could be affected

Result of Action

Based on the known biological activities of triazole compounds , it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN6O3S/c1-33-18-8-2-15(3-9-18)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)34-14-21(31)26-17-6-4-16(24)5-7-17/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATPKUGMNCBSOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2888531.png)

![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888537.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B2888542.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888548.png)

![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2888549.png)

![(2E)-2-[(4-chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2888551.png)

![N-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2888552.png)

![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2888553.png)